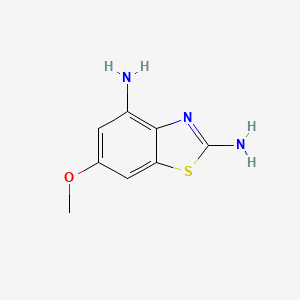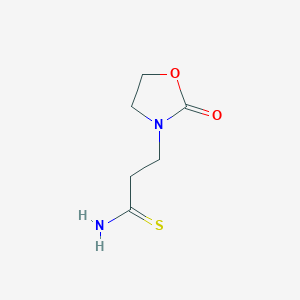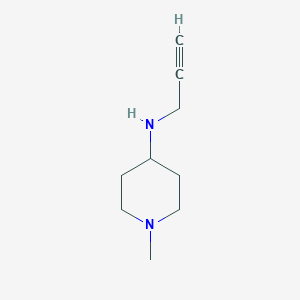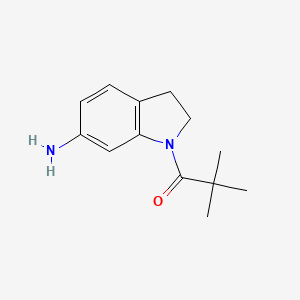
6-Methoxy-1,3-benzothiazole-2,4-diamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “6-Methoxy-1,3-benzothiazole-2,4-diamine” is represented by the linear formula C8 H9 N3 S . The molecular weight is 179.25 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The InChI code is 1S/C8H9N3S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,9H2,1H3,(H2,10,11) .Applications De Recherche Scientifique
Antibacterial Activity : Juber, Hamed, and Khalil (2020) studied 6-methoxy-2-aminobenzothiazole for its antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound showed potential as an antibacterial agent (Juber, Hamed, & Khalil, 2020).
Liquid Crystal Research : Several studies have focused on the synthesis of liquid crystals containing 6-methoxy-1,3-benzothiazole-2,4-diamine. Ha et al. (2010, 2009) synthesized and characterized calamitic liquid crystals and benzothiazole-based liquid crystals for their mesomorphic properties, finding that they exhibited enantiotropic nematic phases (Ha et al., 2010), (Ha et al., 2009).
Heterocyclic Chemistry : Badne et al. (2011) investigated the synthesis of 2-amino-6-methoxybenzothiazole derivatives, exploring their antimicrobial activity. This research highlights the compound's potential in heterocyclic chemistry and its biological activity (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Chemiluminescence Systems : Würfel et al. (2012) studied 6-Methoxy-2-cyano-benzothiazole, a precursor of Firefly luciferin, emphasizing its importance in chemiluminescence systems used in medical diagnostics and biochemistry (Würfel, Weiss, Beckert, & Güther, 2012).
Fluorescent Probes for pH and Metal Cations : Tanaka et al. (2001) utilized a benzothiazole derivative in developing fluorescent probes sensitive to pH changes and selective for metal cations. This demonstrates the compound's applicability in sensing technologies (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Copolymer Synthesis and Characterization : Hedrick (1992) explored the preparation of imide-aryl ether benzothiazole copolymers, focusing on their morphology and mechanical properties. This research contributes to our understanding of the compound's utility in polymer science (Hedrick, 1992).
Orientations Futures
Benzothiazole derivatives, including “6-Methoxy-1,3-benzothiazole-2,4-diamine”, have been the focus of recent research due to their diverse range of pharmacological activities . Future research may continue to explore the synthesis of novel benzothiazole derivatives and their potential applications .
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed in the context of their inhibitory potency against M. tuberculosis .
Mode of Action
tuberculosis . The inhibitory concentrations of these molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Result of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may have a bactericidal effect on M. tuberculosis.
Action Environment
The introduction of a methoxy group to the benzothiazole ring improved the solubility in the lotion base of a similar compound , suggesting that the methoxy group in 6-Methoxy-1,3-benzothiazole-2,4-diamine may enhance its solubility and potentially its bioavailability.
Analyse Biochimique
Biochemical Properties
6-Methoxy-1,3-benzothiazole-2,4-diamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, which can alter the biochemical pathways within cells . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting the overall metabolic processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the phosphorylation of proteins involved in signaling pathways, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s interaction with enzymes often involves competitive inhibition, where it competes with the natural substrate for the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve a noticeable impact on biological processes. Toxicity studies have indicated that high doses can cause significant cellular damage and metabolic disturbances.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can alter the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. These interactions can have downstream effects on cellular energy production and overall metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its activity and function. For instance, its distribution to specific cellular compartments can enhance or inhibit its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects. For example, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can impact cellular energy production.
Propriétés
IUPAC Name |
6-methoxy-1,3-benzothiazole-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-12-4-2-5(9)7-6(3-4)13-8(10)11-7/h2-3H,9H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXLVXIUIJDEKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)SC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3,5-Difluorophenyl)amino]nicotinic acid](/img/structure/B1414692.png)
![5-chloro-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1414693.png)
![2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline](/img/structure/B1414694.png)
![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1414695.png)
![1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone](/img/structure/B1414696.png)



amine](/img/structure/B1414705.png)
![N-[(2,4-dimethylphenyl)methyl]cyclohexanamine](/img/structure/B1414706.png)
![Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]-](/img/structure/B1414707.png)
